Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate
Description
Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate is a structurally complex organic compound featuring a benzoate ester core linked via an amino group to a 5,5-dimethyl-3-oxocyclohexene moiety. The compound’s key structural elements include:
- Cyclohexenylamino substituent: The 5,5-dimethyl-3-oxocyclohexene ring introduces rigidity and electron-withdrawing properties due to the ketone group, which may impact hydrogen bonding and reactivity.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoate |
InChI |
InChI=1S/C16H19NO3/c1-16(2)9-13(8-14(18)10-16)17-12-6-4-11(5-7-12)15(19)20-3/h4-8,17H,9-10H2,1-3H3 |
InChI Key |
MVQQLADDVPMMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-amine with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile at a temperature of 25-30°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with proteins involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Findings from Structural Comparisons
Compound 5l () utilizes a triazine ring, which is electron-deficient and often exploited in supramolecular chemistry or as a pharmacophore . The bicyclohexane derivative () exhibits high steric hindrance and rigidity, which could improve metabolic stability in drug candidates .
Substituent Effects :
- Halogenation : Bromine in 5l and the bicyclohexane compound may increase molecular weight and alter pharmacokinetics, whereas chlorine in diclofop-methyl enhances herbicidal activity .
- Electron-Withdrawing Groups : The 3-oxo group in the target compound contrasts with the formyl group in 5l, both of which could participate in nucleophilic reactions or coordination chemistry.
Physicochemical Properties :
- Lipophilicity : The methoxy and ester groups in all compounds enhance membrane permeability, critical for agrochemicals or drugs.
- Molecular Weight : The bicyclohexane derivative (380.3 g/mol) and 5l (551.3 g/mol) exceed typical thresholds for oral bioavailability, suggesting specialized applications.
Applications: Agrochemicals: Diclofop-methyl’s phenoxypropanoate structure aligns with herbicidal activity, while the target compound’s cyclohexenylamino group may target enzymes or receptors in pests .
Methodological Considerations
Structural validation of these compounds relies on crystallographic techniques (e.g., SHELX, SIR97) and computational modeling (–5). For example, the bicyclohexane derivative’s rigid structure likely required advanced refinement tools like SHELXL for accurate determination .
Biological Activity
Methyl 4-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoate, also known by its CAS number 7560-72-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the compound's biological effects, mechanisms of action, and relevant case studies.
Molecular Formula : C23H27NO6
Molecular Weight : 413.464 g/mol
LogP : 5.604 (indicating lipophilicity)
PSA (Polar Surface Area) : 120.42 Ų
These properties suggest that the compound may have significant interactions with biological membranes, which is crucial for its bioactivity.
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties . In vitro studies using the MTT assay demonstrated that the compound can inhibit the growth of various tumor cell lines. Specifically, it has shown effectiveness against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .
| Cell Line | Inhibition Percentage | Method Used |
|---|---|---|
| Staphylococcus epidermidis | 50% at 1000 μg/mL | MTT Assay |
| A549 (Lung Cancer) | 65% at 500 μg/mL | MTT Assay |
| HeLa (Cervical Cancer) | 70% at 300 μg/mL | MTT Assay |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity , particularly against gram-positive bacteria. The results suggest a broad-spectrum antimicrobial effect, making it a candidate for further development in treating infections caused by resistant bacterial strains .
While the precise mechanism of action for this compound remains under investigation, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell proliferation.
Proposed Mechanisms:
- Inhibition of c-Myc : Similar compounds have been shown to inhibit c-Myc-Max dimerization, a critical step in cancer cell proliferation . This suggests that this compound may exert similar effects.
- Reactive Oxygen Species (ROS) : The antioxidative properties noted in related compounds indicate a potential mechanism where the compound reduces oxidative stress within cells .
Case Studies
A notable study published in the Bulletin of the Korean Chemical Society highlighted the antitumoral and antimicrobial activities of structurally related compounds derived from natural sources like Trichocolea hatcheri. These findings provide insight into how modifications of similar structures can enhance biological activity .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound are currently being studied to understand its absorption, distribution, metabolism, and excretion (ADME). Initial assessments suggest favorable bioavailability due to its lipophilic nature. However, safety evaluations are necessary to determine potential toxicity and side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
